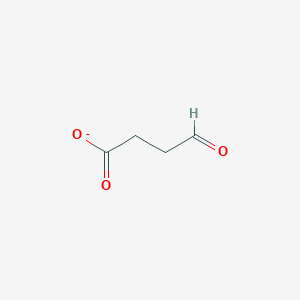![molecular formula C57H100O6 B1241872 TG(16:1(9Z)/18:0/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1241872.png)
TG(16:1(9Z)/18:0/20:4(5Z,8Z,11Z,14Z))[iso6]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TG(16:1(9Z)/18:0/20:4(5Z,8Z,11Z,14Z))[iso6] is a triglyceride.
Wissenschaftliche Forschungsanwendungen
1. Triacylglycerols Analysis in Different Tissues
A study by Guan et al. (2017) comprehensively analyzed triacylglycerols (TGs) in various tissues, including human plasma and liver tissues. This research is significant for understanding TG functions in diseases like cardiovascular and liver diseases. The study employed ultra-performance liquid chromatography and mass spectrometry for detailed analysis of TG species, including oxidized TG species, highlighting the importance of analyzing TG with specific fatty acid chain composition (Guan et al., 2017).
2. Dietary Importance of Triacylglycerol Structure
Innis (2011) reviewed the unique structures of human milk TG and their significance in infant nutrition. The study focuses on the stereo-specific positioning of fatty acids in milk TGs and how these structures, combined with digestive lipases, enable efficient digestion and absorption, particularly of saturated fats like 16:0. This research expands the understanding of fatty acids in infant diets beyond average compositions to the specific TG structures provided during early life (Innis, 2011).
3. Triacylglycerols in Human Milk
A study by Winter et al. (1993) analyzed the fatty acid composition of human milk TG species. This research found specific TGs to be more abundant than expected from random FA distribution, indicating a unique structuring of TGs in human milk. Such structuring has implications for infant nutrition and the role of specific TG structures in dietary formulations (Winter et al., 1993).
Eigenschaften
Produktname |
TG(16:1(9Z)/18:0/20:4(5Z,8Z,11Z,14Z))[iso6] |
|---|---|
Molekularformel |
C57H100O6 |
Molekulargewicht |
881.4 g/mol |
IUPAC-Name |
[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C57H100O6/c1-4-7-10-13-16-19-22-25-27-28-30-32-35-38-41-44-47-50-56(59)62-53-54(52-61-55(58)49-46-43-40-37-34-31-24-21-18-15-12-9-6-3)63-57(60)51-48-45-42-39-36-33-29-26-23-20-17-14-11-8-5-2/h16,19,21,24-25,27,30,32,38,41,54H,4-15,17-18,20,22-23,26,28-29,31,33-37,39-40,42-53H2,1-3H3/b19-16-,24-21-,27-25-,32-30-,41-38-/t54-/m1/s1 |
InChI-Schlüssel |
ITWBZDOMDJKFCH-PXZCBWGVSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCC)COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCC)COC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



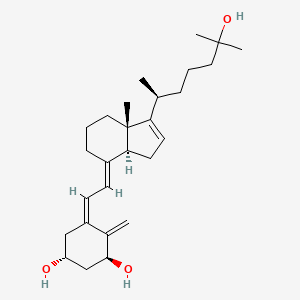
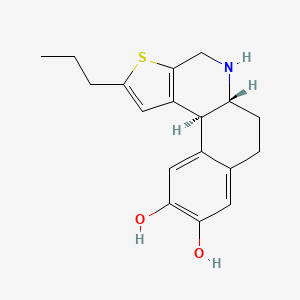
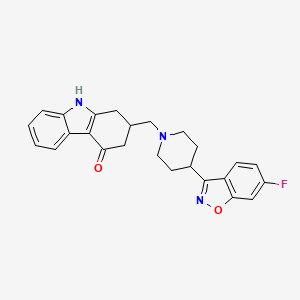
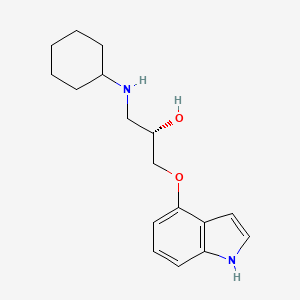
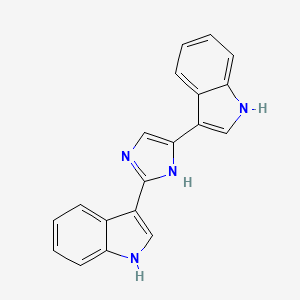
![(+)-(R)-4-[3,4-dioxo-2-(1,2,2-trimethyl-propylamino)-cyclobut-1-enylamino]-3-ethylbenzonitrile](/img/structure/B1241797.png)
![(2R,3S,4As,7R,8R,8aS)-2,3,4'-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-6',7'-dicarbaldehyde](/img/structure/B1241798.png)
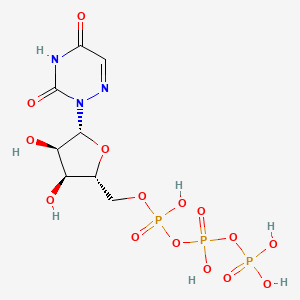
![1-Cyclopropyl-4-oxo-5-methyl-6-fluoro-7-[(2-aminoethyl)amino]-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1241804.png)
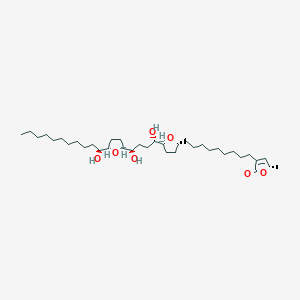
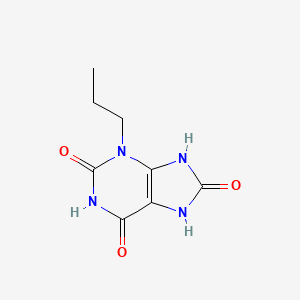
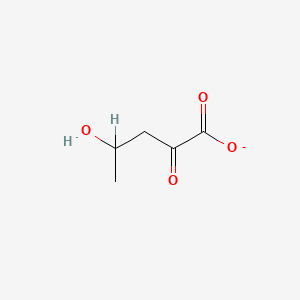
![3-[(5R,6S)-5,6-dihydroxycyclohexa-1,3-dienyl]propanoic acid](/img/structure/B1241808.png)
